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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-d]pyridazine

Cat. No.: B1291449

An In-depth Technical Guide to the Discovery of Novel Pyrrolo[2,3-d]pyridazine Derivatives
Introduction

The pyrrolo[2,3-d]pyridazine scaffold, a heterocyclic aromatic compound, has garnered
significant attention in medicinal chemistry due to its structural resemblance to purines. This
unique structure makes it a privileged scaffold in the design of various therapeutic agents.
These compounds consist of a pyrrole ring fused to a pyridazine ring, and their electron-rich
pyrrole combined with the electron-deficient pyridazine ring offers a versatile platform for
chemical modification. This adaptability allows for the fine-tuning of their biological activity and
physicochemical properties. Pharmacological studies have revealed a broad spectrum of
activities for pyrrolo[2,3-d]pyridazine derivatives, including potent kinase inhibition, anti-
inflammatory effects, and antimicrobial properties. This guide provides a comprehensive
overview of the synthesis, biological activities, and therapeutic potential of this promising class
of compounds, aimed at researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The construction of the pyrrolo[2,3-d]pyridazine core can be achieved through several synthetic
strategies. The choice of method often depends on the desired substitution pattern and the
availability of starting materials.

A prevalent and effective method begins with 4-aroyl pyrroles.[1][2] This process typically
involves two key steps:
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e Vilsmeier-Haack Reaction: The 4-aroyl pyrrole is subjected to a Vilsmeier-Haack reaction to
introduce carbonyl groups at the 2 and 3 positions of the pyrrole ring, yielding pyrrolo-2,3-
dicarbonyl intermediates.[1][3]

o Condensation with Hydrazines: The resulting dicarbonyl compound is then condensed with
hydrazine or its derivatives. This cyclization step forms the pyridazine ring, completing the
pyrrolo[2,3-d]pyridazine scaffold.[1][3]

Other innovative synthetic routes have also been developed, including zirconocene-mediated
four-component coupling reactions and syntheses under ultrasound irradiation, which can offer
advantages in terms of efficiency and milder reaction conditions.[4][5]
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Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyridazine derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the pyrrolo[2,3-d]pyridazine core have demonstrated a wide array of biological
activities, positioning them as promising candidates for treating various diseases, particularly
cancer.

Kinase Inhibition

A primary focus of research on this scaffold has been its potent inhibitory activity against
various protein kinases, which are crucial regulators of cellular processes and are often
dysregulated in cancer.[6]

o VEGFR/EGFR Inhibition: Many derivatives have been developed as inhibitors of Vascular
Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor
(EGFR).[7][8] These receptors are key drivers of tumor angiogenesis and cell proliferation.
Some compounds show selective inhibition of VEGFR2, while others act as multi-kinase
inhibitors, targeting EGFR, Her2, and VEGFR2 simultaneously.[7][9]
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e c-Met and RET Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone
moiety have been identified as potent inhibitors of c-Met kinase, another important target in
cancer therapy.[10] Additionally, the scaffold has been successfully utilized to develop
inhibitors of RET kinase, which is implicated in thyroid and non-small cell lung cancers.[11]

o JAK/HDAC Dual Inhibition: In an innovative approach, pyrrolo[2,3-d]pyrimidine-based
compounds have been designed as dual inhibitors of Janus kinases (JAK) and histone
deacetylases (HDAC).[12] This dual-action mechanism aims to overcome resistance to
HDAC inhibitors in solid tumors by simultaneously targeting the feedback activation of the
JAK-STAT3 pathway.[12]

Anti-inflammatory and Other Activities

Beyond kinase inhibition, these derivatives have shown potential in other therapeutic areas:

o PDE4 Inhibition: A series of pyrrolo[2,3-d]pyridazinones were synthesized as potent and
subtype-selective inhibitors of phosphodiesterase 4 (PDE4).[13] Compound 9e, in particular,
showed an 8-fold higher potency for the anti-inflammatory PDE4B subtype over the PDE4D
subtype, which is associated with emesis.[13]

« Antimicrobial and Antiviral Activity: The structural similarity to purines has prompted the
evaluation of these compounds for antimicrobial and antiviral properties.[14] Studies have
reported activity against various bacteria, fungi, Hepatitis A virus (HAV), and Herpes Simplex
Virus type-1 (HSV-1).[15][16]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for representative pyrrolo[2,3-
d]pyridazine and related pyrrolopyrimidine derivatives from various studies.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives
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Compound/Series Target Kinase IC50 (nM) Reference
Compound 6j VEGFR2 N/A (Selective) [7]
Compound 6i Her2/VEGFR2 N/A (Selective Dual) [7]
Compound 22g c-Met N/A (Potent) [10]
Compound 9e PDE4B 320 [13]
Compound 9e PDE4D 2500 [13]
) EGFR, Her2,
Halogenated Series 40 - 204 [O][17]
VEGFR2, CDK2
o ] Mutant EGFR
Pyrrolopyrimidine 12i 0.21 [18]
(T790M)
Pyrrolopyrimidine 12i Wild-Type EGFR 22 [18]
JAK/HDAC Inhibitors JAK1/2/3, HDAC1/6 N/A (Potent) [12]
Compound 59 RET-wt Low nanomolar [11]
Compound 59 RET v804M Low nanomolar [11]

Table 2: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives
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Compound/Series Cell Line IC50 (pM) Reference
Compound 10b (FAK

o A549 (Lung) 0.8 [19]
Inhibitor)
Compound 22g (c-Met

o A549 (Lung) 2.19 [10]
Inhibitor)
Compound 22g (c-Met )

o HepG2 (Liver) 1.32 [10]
Inhibitor)
Compound 22g (c-Met

o MCF-7 (Breast) 6.27 [10]
Inhibitor)
Halogenated Series Various Cancer Cells 29 -59 [17][20]
Tricyclic Derivatives HT-29 (Colon) 4.01-4.55 [21]

JAK/HDAC Inhibitors MDA-MB-231 (Breast)  N/A (Antiproliferative) [12]

Signaling Pathways and Mechanisms of Action

A key mechanism of action for many anticancer pyrrolo[2,3-d]pyridazine derivatives is the
disruption of critical signaling pathways. The JAK-STAT pathway is a prime example, where
these compounds can exert a powerful therapeutic effect.

The JAK-STAT pathway is a crucial signaling cascade that transmits information from
extracellular chemical signals to the nucleus, resulting in DNA transcription and gene
expression. It is involved in processes such as immunity, cell division, and apoptosis. In many
cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and
survival. Pyrrolo[2,3-d]pyrimidine-based dual JAK/HDAC inhibitors can block this pathway at
the JAK kinase level, preventing the phosphorylation and activation of STAT proteins, thereby
inhibiting their downstream effects.[12] This action can also overcome drug resistance caused
by the tumor microenvironment.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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